molecular formula C9H13N3O B13195366 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13195366
M. Wt: 179.22 g/mol
InChI Key: NTRHGFHYPOZDSS-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl(propan-2-yl)amino group and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an aldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde can be compared with other similar compounds such as:

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar chemical reactivity and biological activity.

    Pyrimidine-5-carbaldehyde derivatives: Compounds with different substituents at the 2-position, which may influence their chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-7(2)12(3)9-10-4-8(6-13)5-11-9/h4-7H,1-3H3

InChI Key

NTRHGFHYPOZDSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=N1)C=O

Origin of Product

United States

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